2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQKTZKJWJTXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Biological Activity
2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole core substituted with a trifluoromethyl group and a carboxylic acid moiety. Its molecular formula is .
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanism of action involves:
- Enzyme Interaction : The compound binds to active sites of target enzymes, inhibiting their activity. For instance, it has been noted to inhibit cholinesterases, affecting neurotransmitter levels and potentially reducing inflammation.
- Gene Expression Modulation : Alters the expression of genes involved in inflammatory responses and apoptosis pathways, thereby influencing cellular metabolism and function .
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under standard laboratory conditions |
| pKa | Approximately 4.5 (indicative of acidic behavior) |
| Lipophilicity | Moderate lipophilicity due to trifluoromethyl group |
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's efficacy against various microbial strains. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties across several cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | Induction of apoptosis via Bcl-2 inhibition |
| U-937 (Leukemia) | 12.34 | Modulation of cell cycle regulation |
| A549 (Lung cancer) | 18.45 | Inhibition of proliferation |
Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .
Comparison with Similar Compounds
Benzimidazole Derivatives
Benzimidazole analogs share a fused benzene-imidazole ring system but differ in substituent placement and electronic effects.
Key Differences :
Benzoxazole Derivatives
Variants with modified substituents on the benzoxazole core highlight the impact of trifluoromethyl positioning.
Key Differences :
Thiazole and Pyrazole Derivatives
Heterocycles with sulfur or nitrogen-rich cores demonstrate divergent electronic and steric profiles.
Key Differences :
Carboxylic Acid Positioning
The position of the -COOH group critically impacts molecular interactions:
Key Insight : A -COOH group at position 5 (as in the target compound) optimizes conjugation with the heterocyclic core, enhancing resonance stabilization and acidity .
Q & A
Basic: What are the common synthetic routes for 2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid?
The synthesis typically involves cyclization of substituted benzoic acid precursors. For example:
- Step 1 : Start with 5-carboxy-2-amino phenol derivatives. Introduce the trifluoromethyl group via electrophilic substitution using CF₃ sources (e.g., Togni’s reagent) .
- Step 2 : Cyclize the intermediate using dehydrating agents (e.g., POCl₃ or PPA) to form the benzoxazole ring .
- Step 3 : Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .
Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the trifluoromethyl group.
Basic: How is the compound characterized structurally?
Standard methods include:
- NMR : ¹⁹F NMR confirms the trifluoromethyl group (-CF₃ at ~-60 ppm), while ¹H/¹³C NMR resolves aromatic protons and carboxylic acid protons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 257.03 for C₉H₄F₃NO₃) .
- X-ray Crystallography : Resolves bond angles and packing motifs, as demonstrated for analogous thiazole-carboxylic acids .
Advanced: How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?
The -CF₃ group is strongly electron-withdrawing, which:
- Activates the benzoxazole ring toward nucleophilic aromatic substitution at the 2- and 6-positions .
- Enhances metabolic stability in biological studies by reducing oxidative degradation .
- Complicates crystallization due to increased hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for X-ray analysis .
Experimental validation involves comparing reaction rates with non-fluorinated analogs and DFT calculations to map electron density .
Advanced: What strategies optimize regioselective functionalization of the benzoxazole ring?
- Directing Groups : Use -COOH at position 5 to direct electrophiles to position 4 via hydrogen bonding .
- Metal Catalysis : Pd-catalyzed C-H activation for coupling reactions (e.g., Suzuki-Miyaura at position 6) .
- Microwave-Assisted Synthesis : Enhances yields in SNAr reactions (e.g., 80% yield for 4-nitro derivative under 150°C/20 min) .
Contradictions arise in solvent effects; for example, DMF improves solubility but may deactivate Pd catalysts, requiring ligand optimization .
Advanced: How is computational modeling applied to predict biological activity?
- Docking Studies : The carboxylic acid moiety binds to ATP-binding pockets in kinase targets (e.g., EGFR), while -CF₃ enhances hydrophobic interactions .
- QSAR Models : LogP values (~2.1) predict moderate blood-brain barrier penetration, validated via in vitro assays .
- MD Simulations : Reveal stable binding conformations in aqueous environments, critical for drug design .
Basic: What are the recommended purification methods for this compound?
- Recrystallization : Use acetic acid/water mixtures to remove unreacted starting materials .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve positional isomers .
- TLC Monitoring : Rf = 0.3–0.4 in ethyl acetate/hexane (3:7) .
Advanced: How do solvent and temperature affect cyclization efficiency?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields (75–85%) vs. toluene (40–50%) due to better intermediate stabilization .
- Temperature : Optimal cyclization occurs at 110–120°C; higher temperatures (>130°C) promote decarboxylation .
- Microwave Irradiation : Reduces reaction time from 12 h to 30 min with comparable yields .
Advanced: What analytical techniques resolve contradictory bioactivity data in enzyme inhibition studies?
- IC50 Variability : Address via standardized assay conditions (e.g., pH 7.4 buffer, 25°C) .
- LC-MS/MS : Quantifies metabolite interference (e.g., hydrolysis products) in cell-based assays .
- Crystallography : Resolves binding modes to distinguish competitive vs. allosteric inhibition .
Basic: What safety precautions are required during handling?
- PPE : Gloves and goggles to prevent skin/eye irritation (common with carboxylic acids and fluorinated compounds) .
- Ventilation : Use fume hoods due to potential release of HF during decomposition .
- Storage : Under argon at -20°C to prevent moisture absorption and degradation .
Advanced: How is the compound utilized in materials science?
- Coordination Polymers : The carboxylic acid group chelates metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage .
- OLEDs : The benzoxazole core acts as an electron-transport layer, with -CF₃ enhancing thermal stability (Td > 300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
